![molecular formula C18H18ClN5O2 B2752817 6-[(3-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-51-4](/img/structure/B2752817.png)
6-[(3-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(3-Chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is commonly known as Olomoucine and is a potent inhibitor of cyclin-dependent kinases (CDKs).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Precursors and Analogs : The compound has been involved in the synthesis of precursors and analogs for purine derivatives, highlighting its role in developing novel chemical entities. For example, the synthesis of disubstituted 1-benzylimidazoles as precursors of purine analogs involves complex chemical reactions that demonstrate the versatility of these compounds in generating biologically relevant structures (Alves, Proença, & Booth, 1994).
Novel Synthesis Methods : Research has focused on creating novel synthesis methods for imidazole and purine derivatives, which are crucial for the development of new pharmaceuticals. These methods enhance the understanding of chemical reactions and open up pathways for creating compounds with potential therapeutic value (Bhan & Hosmane, 1993).
Pharmacological Applications
Antitumor and Cytotoxic Activities : Certain derivatives of the compound have shown significant antitumor effects and cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents. These findings underscore the importance of these compounds in the search for new cancer therapies (Suh et al., 2000).
Biological Screening and Activity : The biological screening of imidazo[1,2-a]pyridine derivatives for antimicrobial and antifungal activities has been conducted, with some compounds showing moderate activity. This highlights the potential of these chemicals in developing new antimicrobial agents (Bhuva et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a member of the CDK family which forms heterodimers with cyclin T to regulate the cell division cycle and modulate gene transcription . It plays a crucial role in various malignancies, including prostate cancer .
Mode of Action
The compound interacts with its target, CDK9, by inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of CDK9, thereby preventing it from phosphorylating the C-terminal domain (CTD) subunit of RNA polymerase II . This results in the regulation of anti-apoptotic proteins that initiate cancer cell immortality .
Biochemical Pathways
The inhibition of CDK9 affects the RNA transcription pathway . By preventing the phosphorylation of the CTD subunit of RNA polymerase II, the compound disrupts the formation of the positive transcription elongation factor b (p-TEFb), an essential factor during RNA transcription . This disruption can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells .
Pharmacokinetics
It is noted that the compound has improved potency, metabolic stability, and aqueous solubility compared to its parent compound, seliciclib . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The inhibition of CDK9 by the compound leads to the downregulation of anti-apoptotic proteins, which can induce apoptosis in cancer cells . This can result in the reduction of cancer cell proliferation, particularly in prostate cancer cells .
Propiedades
IUPAC Name |
6-[(3-chlorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-10-11(2)24-14-15(21(3)18(26)22(4)16(14)25)20-17(24)23(10)9-12-6-5-7-13(19)8-12/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHXHSOXHBXULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-chlorobenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2752734.png)



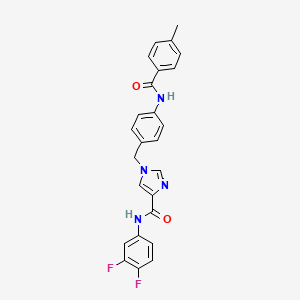
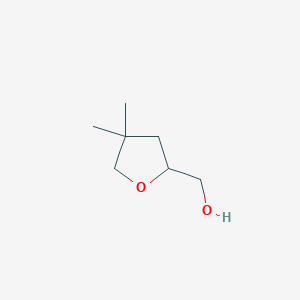
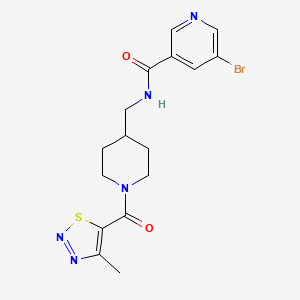
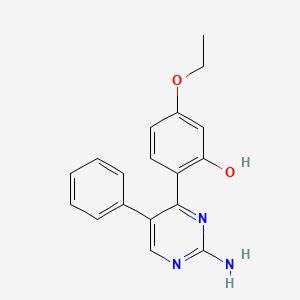
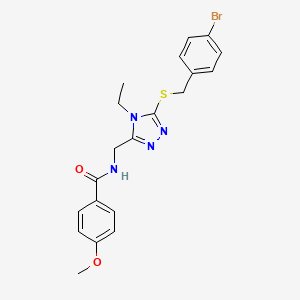
![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2752750.png)
![Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)](/img/structure/B2752752.png)

![methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752755.png)
![N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2752757.png)